molecular formula C22H16ClNO2 B11498204 N-[2-(4-chlorophenyl)ethyl]-9-oxo-9H-fluorene-4-carboxamide

N-[2-(4-chlorophenyl)ethyl]-9-oxo-9H-fluorene-4-carboxamide

Cat. No.: B11498204
M. Wt: 361.8 g/mol
InChI Key: ICICXAGAEPJDND-UHFFFAOYSA-N
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Description

N-[2-(4-chlorophenyl)ethyl]-9-oxo-9H-fluorene-4-carboxamide, also known by its chemical name mandipropamid , is a fungicide used to control Oomycete pathogens in various crops. It was discovered in 1999 and is approved for use in several European countries .

Preparation Methods

Synthetic Routes:: Mandipropamid can be synthesized through a multistep process. The key steps involve the introduction of the 4-chlorophenyl group, the ethyl group, and the carboxamide functionality. Specific synthetic routes and reaction conditions are proprietary information held by manufacturers.

Industrial Production:: Industrial production methods typically involve large-scale synthesis using optimized conditions. These methods ensure high yield and purity for commercial use.

Chemical Reactions Analysis

Reactions:: Mandipropamid undergoes various chemical reactions, including:

    Oxidation: It may be susceptible to oxidation under certain conditions.

    Substitution: The carboxamide group can participate in substitution reactions.

    Hydrolysis: The amide bond can hydrolyze under alkaline conditions.

Common Reagents and Conditions::

    Chlorination: To introduce the 4-chlorophenyl group.

    Ethylation: To add the ethyl group.

    Amidation: To form the carboxamide functionality.

Major Products:: The major product is mandipropamid itself, which exhibits antifungal properties.

Scientific Research Applications

Mandipropamid finds applications in various fields:

    Agriculture: As a fungicide, it protects crops (e.g., grapes, potatoes, tomatoes) from Oomycete diseases.

    Pharmaceutical Research: Researchers explore its potential as a scaffold for designing new antifungal agents.

Mechanism of Action

Mandipropamid’s mechanism involves inhibiting Oomycete-specific enzymes, disrupting their cell membranes, and interfering with energy production pathways. It targets the pathogen’s growth and reproduction.

Properties

Molecular Formula

C22H16ClNO2

Molecular Weight

361.8 g/mol

IUPAC Name

N-[2-(4-chlorophenyl)ethyl]-9-oxofluorene-4-carboxamide

InChI

InChI=1S/C22H16ClNO2/c23-15-10-8-14(9-11-15)12-13-24-22(26)19-7-3-6-18-20(19)16-4-1-2-5-17(16)21(18)25/h1-11H,12-13H2,(H,24,26)

InChI Key

ICICXAGAEPJDND-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C2=O)C=CC=C3C(=O)NCCC4=CC=C(C=C4)Cl

Origin of Product

United States

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